2-Isopropyl-1,3,4-oxadiazole
Overview
Description
2-Isopropyl-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . Oxadiazoles have been reported to possess a diversity of useful biological effects . The 1,3,4-oxadiazole derivatives have been synthesized and assessed as potential antibacterial agents .
Synthesis Analysis
Several methods have been reported for the synthesis of 1,3,4-oxadiazoles. The commonly used synthetic route includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives were established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
1,3,4-Oxadiazoles have the ability to undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives were correlated with their physicochemical and structural properties by QSAR analysis using computer-assisted multiple regression analysis .
Scientific Research Applications
Bioisosteric Replacements in Druglike Molecules : Oxadiazoles, including 1,3,4-oxadiazole, are often used in medicinal chemistry as bioisosteric replacements for ester and amide functionalities. 1,3,4-oxadiazole isomers show lower lipophilicity and better metabolic stability, hERG inhibition, and aqueous solubility compared to 1,2,4-oxadiazole isomers (Boström et al., 2012).
Green Synthetic Method for 2-Aryl-1,3,4-Oxadiazoles : An eco-friendly protocol has been developed for synthesizing 2-aryl-1,3,4-oxadiazoles, featuring high yields, simplicity, water-based reaction medium, energy efficiency, and no addition of catalysts (Zhu et al., 2015).
Synthesis of 5-Isopropyl-1,3,4-Oxadiazol-2(3H)-one : This compound is an important intermediate in pesticide and pharmaceutical manufacturing. A process for synthesizing this compound with high yield and purity, suitable for industrial production, has been described (Li Ling-la, 2015).
Novel Synthesis Methods for 1,3,4-Oxadiazole Derivatives : Innovative methods for synthesizing 1,3,4-oxadiazole derivatives have been developed. These include a one-pot, four-component condensation reaction that provides an efficient approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives (Ramazani et al., 2010).
Sulfur-Promoted Cyclization for 1,3,4-Oxadiazole Synthesis : A novel sulfur-promoted cyclization method for producing 1,3,4-oxadiazole from hydrazides and isonitriles has been developed, compatible with a wide scope of substrates (Bao et al., 2017).
Biological Activities of 1,3,4-Oxadiazole Derivatives : These derivatives exhibit various biological activities, such as analgesic, anti-inflammatory, bactericidal, antifungal, anticonvulsant, and antiviral effects. Microwave-assisted synthesis has been used to explore these properties (Biju et al., 2012).
Antibacterial Properties of 1,3,4-Oxadiazole Derivatives : Synthesized derivatives have shown moderate to significant antibacterial activity, highlighting their potential as therapeutic agents (Khalid et al., 2016).
Therapeutic Applications in Medicinal Chemistry : 1,3,4-Oxadiazole derivatives have shown effectiveness in the treatment of a wide range of diseases. They have also been utilized in industrial applications like corrosion inhibitors and light-emitting diodes (Chaudhary & Upadhyay, 2022).
Pharmacological Potential of 1,3,4-Oxadiazole Derivatives : Research on 1,3,4-oxadiazole-based derivatives has been growing due to their high therapeutic potency and potential in treating different ailments (Verma et al., 2019).
Synthetic Development and Biological Activities : The synthesis of 1,3,4-oxadiazoles derivatives and their biological activities, including antimicrobial, antitumor, and antiviral effects, have been explored, offering potential as chemical drugs (Sun et al., 2013).
Future Directions
properties
IUPAC Name |
2-propan-2-yl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4(2)5-7-6-3-8-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKCETRGBFKTRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440610 | |
Record name | 2-isopropyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-1,3,4-oxadiazole | |
CAS RN |
149324-24-3 | |
Record name | 2-isopropyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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